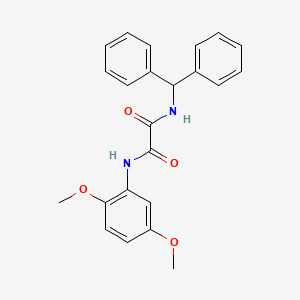
N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-Dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide, also known as DMDPE, is a synthetic compound which has been used in scientific research for many years. It has a wide range of applications, from drug development to biochemical and physiological studies. DMDPE is a versatile compound with a wide range of properties and potential applications.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide has been used in a wide range of scientific research applications, including drug development, biochemical and physiological studies, and laboratory experiments. It has been used to investigate the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds. It has also been used to study the structure and function of proteins, enzymes, and other biological molecules.
作用機序
N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide is a highly lipophilic compound, meaning it is able to penetrate cell membranes and interact with intracellular targets. It has been shown to interact with various enzymes, receptors, and other proteins, leading to changes in their activity or structure. It has also been shown to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to alter the activity of enzymes, receptors, and other proteins, leading to changes in their structure and function. It has also been shown to affect gene expression, leading to changes in the expression of certain genes. Additionally, N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide has been shown to have an effect on the immune system, leading to changes in the production of cytokines and other immune mediators.
実験室実験の利点と制限
N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide has several advantages for use in laboratory experiments. It is highly lipophilic, making it easy to penetrate cell membranes and interact with intracellular targets. It is also relatively stable, making it suitable for long-term storage and use. Additionally, N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide is relatively inexpensive and can be easily synthesized.
However, there are also some limitations to the use of N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide in laboratory experiments. It is a relatively large molecule, making it difficult to penetrate cell membranes. Additionally, it has been shown to interact with a wide range of proteins and enzymes, making it difficult to predict its effects on a given system.
将来の方向性
There are a number of potential future directions for the use of N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide in scientific research. It could be used to investigate the mechanism of action of new drugs, as well as to study the biochemical and physiological effects of various compounds. Additionally, it could be used to study the structure and function of proteins, enzymes, and other biological molecules. It could also be used to investigate the effects of N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide on gene expression, leading to a better understanding of the molecular basis of disease. Finally, N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide could be used to investigate the effects of various compounds on the immune system, leading to a better understanding of the role of the immune system in disease.
合成法
N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide can be synthesized by a variety of methods, including the reaction of 2,5-dimethoxyphenylacetic acid with diphenylmethylenediamine in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The product is isolated by extraction with a suitable organic solvent, followed by recrystallization from a suitable solvent.
特性
IUPAC Name |
N'-benzhydryl-N-(2,5-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-28-18-13-14-20(29-2)19(15-18)24-22(26)23(27)25-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIFBZAGMXCXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzhydryl-N2-(2,5-dimethoxyphenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide](/img/structure/B6485063.png)
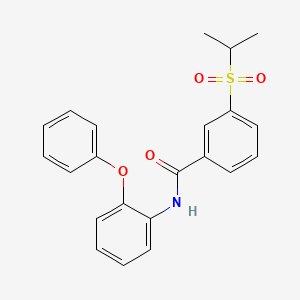

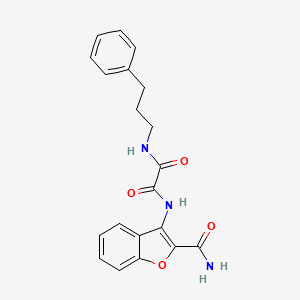
![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6485093.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B6485099.png)
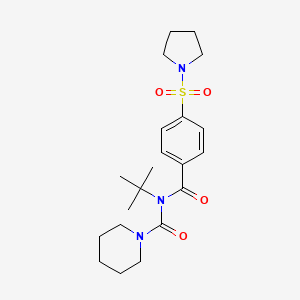

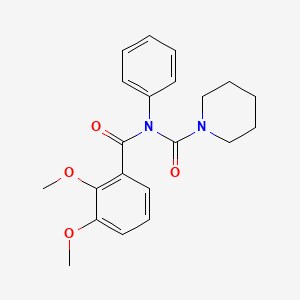
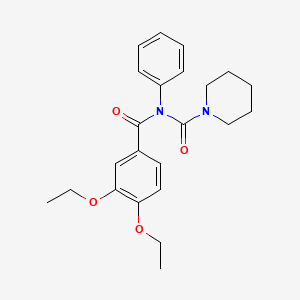
![1-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide](/img/structure/B6485142.png)

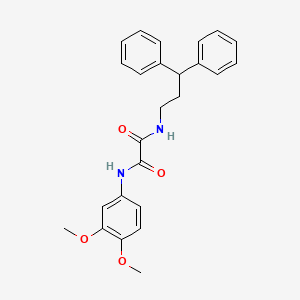
![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6485156.png)